molecular formula C21H33N3O2 B12891380 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- CAS No. 95237-15-3

4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-

Cat. No.: B12891380
CAS No.: 95237-15-3
M. Wt: 359.5 g/mol
InChI Key: FTDBIIMGPBMMRK-UHFFFAOYSA-N
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Description

4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been studied for its antimalarial and antileishmanial properties, making it a subject of interest in pharmaceutical research .

Preparation Methods

The synthesis of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- involves several steps. One common synthetic route includes the reaction of 4-methoxyquinoline with 6-(diethylamino)hexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- involves its interaction with molecular targets in the parasite causing malaria or leishmaniasis. It is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite, ultimately causing its death . The compound may also interfere with other metabolic pathways essential for the parasite’s survival.

Comparison with Similar Compounds

4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- in terms of its specific chemical structure and potential therapeutic applications.

Properties

CAS No.

95237-15-3

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol

InChI

InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3

InChI Key

FTDBIIMGPBMMRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC

Origin of Product

United States

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